

# Benchmarking Compound XAC (CXA-10) Against Current Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Compound **XAC**, identified as CXA-10 (10-nitro-oleic acid), against current therapeutic options for Focal Segmental Glomerulosclerosis (FSGS) and Pulmonary Arterial Hypertension (PAH). Due to the limited public availability of quantitative results from the Phase 2 clinical trials of CXA-10, this guide focuses on a comparison of its mechanism of action, and clinical trial design with the established efficacy and safety profiles of standard-of-care treatments.

## **Executive Summary**

Compound **XAC** (CXA-10) is a novel, orally administered small molecule, a nitrated fatty acid, that has been investigated for its potential therapeutic effects in diseases driven by inflammation and fibrosis.[1] It acts by modulating key signaling pathways, including the upregulation of Nrf2 and inhibition of NF-kB, which are involved in cellular stress responses, inflammation, and fibrotic processes.[2] Phase 2 clinical trials were initiated to evaluate the efficacy and safety of CXA-10 in patients with FSGS (FIRSTx trial, NCT03422510) and PAH (PRIMEx trial, NCT03449524).[3][4] The FIRSTx trial in FSGS has been completed, while the PRIMEx trial in PAH was terminated.[5][6] However, detailed quantitative results from these studies have not been made publicly available.

This guide benchmarks the therapeutic potential of CXA-10 by comparing its known attributes with the performance of established and emerging therapies for FSGS and PAH, for which robust clinical data exists.



## **Mechanism of Action of Compound XAC (CXA-10)**

CXA-10 is a nitrated fatty acid that exerts its effects through the modulation of multiple signaling pathways implicated in inflammation, oxidative stress, and fibrosis. Its proposed mechanism of action involves:

- Nrf2 Upregulation: CXA-10 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)
  pathway, a key regulator of cellular antioxidant responses.
- NF-κB Inhibition: It inhibits the Nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response.[2]
- Heat Shock Protein Induction: CXA-10 has been shown to increase the expression of heat shock proteins, which help protect cells from stress and damage.

These mechanisms suggest a potential for CXA-10 to address the underlying pathophysiology of diseases like FSGS and PAH, which are characterized by chronic inflammation and tissue remodeling.



Click to download full resolution via product page

Caption: Mechanism of Action of Compound XAC (CXA-10)

# Comparison in Focal Segmental Glomerulosclerosis (FSGS)



FSGS is a rare kidney disease characterized by scarring of the glomeruli, leading to proteinuria and progressive loss of kidney function.[7] Current treatments aim to reduce proteinuria and preserve renal function, and primarily involve corticosteroids and other immunosuppressive agents.

**Experimental Protocols: Key FSGS Trials** 



| Feature               | Compound XAC (CXA-10) - FIRSTx Trial (NCT03422510) [3][8]            | Sparsentan -<br>DUPLEX<br>Trial[9]                                                                              | Corticosteroid<br>s (General)[10]<br>[11]   | Cyclosporine<br>(in steroid-<br>resistant<br>FSGS)[12][13] |
|-----------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------------------------------------|------------------------------------------------------------|
| Study Design          | Phase 2,<br>multicenter,<br>open-label,<br>randomized                | Phase 3,<br>multicenter,<br>randomized,<br>double-blind,<br>active-controlled                                   | Observational studies and clinical practice | Randomized,<br>controlled trials                           |
| Patient<br>Population | Immunosuppress ion-naïve patients with primary FSGS, aged ≥ 13 years | Patients with biopsy-proven FSGS                                                                                | Patients with primary FSGS                  | Patients with steroid-resistant FSGS                       |
| Intervention          | Oral CXA-10<br>(two dose<br>titration<br>regimens) for 3<br>months   | Oral sparsentan<br>vs. oral<br>irbesartan                                                                       | Oral prednisone<br>(e.g., 1<br>mg/kg/day)   | Oral cyclosporine                                          |
| Primary Endpoint      | Reduction in proteinuria                                             | Change in eGFR slope over 108 weeks; Interim endpoint: FSGS partial remission of proteinuria (FPRE) at 36 weeks | Remission of proteinuria                    | Partial or<br>complete<br>remission of<br>proteinuria      |







Key Secondary
Endpoints

Markers of
nephrotic
syndrome,
kidney function
(eGFR), patientreported
outcomes

Not specified
Not applicable
function

Long-term renal
function

# **Quantitative Data Comparison: Efficacy and Safety in FSGS**



| Therapy                                       | Efficacy                                                                                                                                                                                             | Key Safety Findings                                                                                                                               |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound XAC (CXA-10)                         | Results not publicly available. The FIRSTx trial was completed in July 2020.[5]                                                                                                                      | Phase 1 data in healthy and obese subjects: Generally well-tolerated. Most common adverse events were diarrhea, abdominal pain, and nausea.  [14] |
| Sparsentan                                    | DUPLEX Trial: 50% reduction in proteinuria from baseline vs. 32% with irbesartan. Higher rates of complete (18.5% vs. 7.5%) and partial (37.5% vs. 22.6%) remission vs. irbesartan.[9]               | Generally well-tolerated with a safety profile comparable to irbesartan. Higher incidence of hypotension and hyperkalemia.[15]                    |
| Corticosteroids                               | Highly variable response rates. Remission rates of over 30% have been observed with prolonged therapy (over 5 months).[11]                                                                           | Significant side effects with long-term use, including weight gain, mood changes, infections, and osteoporosis.                                   |
| Cyclosporine (in steroid-<br>resistant cases) | Randomized controlled trial: 70% of patients had partial or complete remission of proteinuria vs. 4% in the placebo group.[12] Another study in children showed a 71.7% complete remission rate.[16] | Nephrotoxicity is a major concern. High relapse rates after discontinuation.[11]                                                                  |

### **FSGS Treatment Workflow**





Click to download full resolution via product page

Caption: Generalized Treatment Workflow for Primary FSGS



# Comparison in Pulmonary Arterial Hypertension (PAH)

PAH is a progressive disease characterized by high blood pressure in the arteries of the lungs, leading to right heart failure and death.[17] Current therapies aim to dilate the pulmonary vessels, slow disease progression, and improve exercise capacity.

| Experimental Protocols: Key PAH Trials |                                                                               |                                                                                             |                                                             |  |  |
|----------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------|--|--|
| Feature                                | Compound XAC<br>(CXA-10) - PRIMEx<br>Trial<br>(NCT03449524)[4]                | Sildenafil - SUPER-<br>1 Trial[9]                                                           | Bosentan (General)                                          |  |  |
| Study Design                           | Phase 2, multicenter,<br>randomized, double-<br>blind, placebo-<br>controlled | Randomized, double-<br>blind, placebo-<br>controlled                                        | Randomized, double-<br>blind, placebo-<br>controlled trials |  |  |
| Patient Population                     | Adults with PAH on stable background therapy                                  | Patients with PAH (idiopathic or associated with connective tissue disease)                 | Patients with PAH<br>(WHO Functional<br>Class II-IV)        |  |  |
| Intervention                           | Oral CXA-10 (75 mg<br>or 150 mg once daily)<br>or placebo for ~3<br>months    | Oral sildenafil (20 mg,<br>40 mg, or 80 mg three<br>times daily) or placebo<br>for 12 weeks | Oral bosentan vs.<br>placebo                                |  |  |
| Primary Endpoint                       | Change in pulmonary vascular resistance (PVR) and right ventricle function    | Change in 6-minute<br>walk distance (6MWD)                                                  | Change in 6MWD                                              |  |  |
| Key Secondary<br>Endpoints             | Change in 6MWD                                                                | Time to clinical worsening, hemodynamics, functional class                                  | Hemodynamics (PVR,<br>mPAP), functional<br>class            |  |  |



**Quantitative Data Comparison: Efficacy and Safety in PAH** 

| Therapy               | Efficacy                                                                                                                                                                                                  | Key Safety Findings                                                                                                                               |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound XAC (CXA-10) | Results not publicly available.<br>The PRIMEx trial was<br>terminated.                                                                                                                                    | Phase 1 data in healthy and obese subjects: Generally well-tolerated. Most common adverse events were diarrhea, abdominal pain, and nausea.  [14] |
| Sildenafil            | SUPER-1 Trial: Mean placebo-<br>corrected increase in 6MWD of<br>45 meters.[9] Significant<br>improvements in<br>hemodynamics, including a<br>reduction in mean pulmonary<br>arterial pressure (mPAP).[9] | Generally well-tolerated.  Common side effects include headache, flushing, and epistaxis.                                                         |
| Bosentan              | Significant improvements in 6MWD and hemodynamics, including a reduction in PVR. [10][18]                                                                                                                 | Risk of liver injury, requiring monthly monitoring of liver function. Teratogenic potential.  [17]                                                |

# **PAH Treatment Pathway**





Click to download full resolution via product page

Caption: Simplified Therapeutic Pathway for Pulmonary Arterial Hypertension



### Conclusion

Compound **XAC** (CXA-10) represents a novel therapeutic approach for FSGS and PAH with a mechanism of action that targets key pathways in inflammation and fibrosis. While the lack of publicly available Phase 2 clinical trial data for CXA-10 precludes a direct quantitative comparison of its efficacy and safety with current therapies, this guide provides a framework for understanding its potential positioning.

For FSGS, the high unmet need for effective and well-tolerated therapies makes novel mechanisms like that of CXA-10 of great interest. Should clinical data demonstrate a significant and sustained reduction in proteinuria with a favorable safety profile, it could offer a valuable alternative or adjunct to current immunosuppressive regimens.

In the competitive landscape of PAH, where multiple therapeutic pathways are already targeted, the success of CXA-10 would depend on demonstrating a significant improvement in hemodynamics and exercise capacity, potentially in combination with existing therapies.

Further evaluation of Compound **XAC** (CXA-10) will require the public dissemination of the completed FIRSTx trial results and further clinical investigation to fully delineate its therapeutic role in these complex diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of Immunosuppressive Therapy in Primary Focal Segmental Glomerulosclerosis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Complexa Completes Patient Enrollment in Phase 2 FIRSTx Trial Evaluating CXA-10 in Focal Segmental Glomerulosclerosis, a Rare and Severe Form of Kidney Disease [businesswire.com]

### Validation & Comparative





- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 5. Therapeutic trials in adult FSGS: lessons learned and the road forward PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Long-Term (5 Years) Effects of Bosentan in Patients With Pulmonary Arterial Hypertension
   Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. First Patient Dosed in the Complexa Phase 2 Trial of Lead Candidate CXA-10 to Treat a Rare and Severe Form of Kidney Disease, Focal Segmental Glomerulosclerosis BioSpace [biospace.com]
- 9. Update on the clinical utility of sildenafil in the treatment of pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Bosentan on Pulmonary Hypertension Secondary to Systolic Heart Failure -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunosuppressive treatment for focal segmental glomerulosclerosis in adults PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial of cyclosporine in patients with steroid-resistant focal segmental glomerulosclerosis. North America Nephrotic Syndrome Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized double-blind placebo-controlled trial of cyclosporine in steroid-resistant idiopathic focal segmental glomerulosclerosis in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of 1, 5, and 20 mg oral sildenafil in the treatment of adults with pulmonary arterial hypertension: a randomized, double-blind study with open-label extension PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. phassociation.org [phassociation.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Benchmarking Compound XAC (CXA-10) Against Current Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191879#benchmarking-compound-xac-against-current-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com